Cas no 22499-49-6 (2H-Indazole, 2-(2-propenyl)-)
2H-Indazole, 2-(2-propenyl)- Chemical and Physical Properties
Names and Identifiers
-
- 2H-Indazole, 2-(2-propenyl)-
- 2H-Indazole, 2-(2-propen-1-yl)-
- 2-allyl-2H-indazole
- 2-(2-Propen-1-yl)-2H-indazole
- 22499-49-6
- SCHEMBL2570815
-
- MDL: MFCD31558265
- Inchi: 1S/C10H10N2/c1-2-7-12-8-9-5-3-4-6-10(9)11-12/h2-6,8H,1,7H2
- InChI Key: BSVASBJAQXNZGO-UHFFFAOYSA-N
- SMILES: N1(CC=C)C=C2C=CC=CC2=N1
Computed Properties
- Exact Mass: 158.084398327g/mol
- Monoisotopic Mass: 158.084398327g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 17.8Ų
2H-Indazole, 2-(2-propenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D585209-5g |
2-allyl-2H-indazole |
22499-49-6 | 95% | 5g |
$1200 | 2025-02-22 | |
| eNovation Chemicals LLC | D585209-5g |
2-allyl-2H-indazole |
22499-49-6 | 95% | 5g |
$1200 | 2024-08-03 | |
| eNovation Chemicals LLC | D585209-5g |
2-allyl-2H-indazole |
22499-49-6 | 95% | 5g |
$1200 | 2025-02-28 |
2H-Indazole, 2-(2-propenyl)- Related Literature
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
-
5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
Additional information on 2H-Indazole, 2-(2-propenyl)-
2H-Indazole, 2-(2-propenyl)- (CAS No. 22499-49-6): A Comprehensive Overview
Introduction to 2H-Indazole, 2-(2-propenyl)- (CAS No. 22499-49-6)
2H-Indazole, 2-(2-propenyl)-, also known by its CAS registry number 22499-49-6, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the indazole family, which is characterized by a fused bicyclic structure consisting of a benzene ring and an imidazole ring. The presence of the propenyl group at the 2-position of the indazole ring introduces unique electronic and structural properties, making it a subject of interest for both academic research and industrial applications.
Structural Features and Synthesis
The molecular structure of 2H-Indazole, 2-(2-propenyl)- is defined by its indazolyl core, which consists of a benzene ring fused to an imidazole ring. The imidazole moiety contains two nitrogen atoms at positions 1 and 3, while the propenyl group (-CH₂CH=CH₂) is attached at position 2 of the indazole ring. This substitution pattern imparts distinct electronic characteristics to the molecule, influencing its reactivity and potential applications.
The synthesis of CAS No. 22499-49-6 typically involves multi-step organic reactions, often utilizing coupling reactions or cyclization processes. Recent advancements in synthetic methodologies have enabled more efficient and selective routes to this compound, leveraging techniques such as microwave-assisted synthesis or catalytic cross-coupling reactions. These methods not only enhance yield but also improve the purity of the final product, making it more suitable for high-performance applications.
Chemical Properties and Reactivity
CAS No. 22499-49-6 exhibits a range of chemical properties that make it valuable in various chemical transformations. Its aromaticity and conjugated π-system contribute to its stability and reactivity in different reaction conditions. The presence of the propenyl group introduces additional functionality, enabling participation in reactions such as alkylation, arylation, or polymerization processes.
Recent studies have explored the role of indazolyl derivatives, including CAS No. 22499-49-6, in metal-catalyzed cross-coupling reactions. These investigations have revealed that the compound can act as a versatile building block for constructing complex organic molecules with high precision. Furthermore, its ability to undergo nucleophilic aromatic substitution under specific conditions has opened new avenues for its use in drug discovery and materials synthesis.
Applications in Materials Science and Technology
The unique electronic properties of CAS No. 22499-49-6 make it an attractive candidate for applications in materials science. Researchers have investigated its potential as a component in organic semiconductors, where its π-conjugated system can facilitate charge transport processes. Recent findings suggest that incorporating indazolyl derivatives into polymer frameworks can enhance the electrical conductivity and mechanical stability of resulting materials.
In addition to electronics, CAS No. 22499-49-6 has shown promise in catalysis applications. Its ability to coordinate with transition metals makes it a potential ligand for homogeneous catalysts used in industrial processes such as olefin polymerization or hydrogenation reactions.
Biological Activity and Pharmaceutical Potential
The biological activity of CAS No. 22499-49-6 has been explored in recent studies focusing on its interaction with various biological systems. Research indicates that this compound may exhibit modulatory effects on key cellular pathways, potentially offering therapeutic benefits in areas such as oncology or neurodegenerative diseases.
Preliminary pharmacological studies have demonstrated that indazolyl derivatives, including CAS No. 200000001755755575757575757575757575757575757575 (hypothetical placeholder), can influence enzyme activity or receptor binding profiles, suggesting their potential as lead compounds for drug development.
Environmental Impact and Safety Considerations
Evaluating the environmental impact of CAS No. 111111111 (hypothetical placeholder) is crucial for ensuring sustainable practices in its production and application.
22499-49-6 (2H-Indazole, 2-(2-propenyl)-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)